molecular formula C24H25ClN2O5 B11341775 2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B11341775
M. Wt: 456.9 g/mol
InChI Key: YEQONWSUKGDSPM-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines phenoxy, pyridinyl, and trimethoxyphenyl groups

Preparation Methods

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE involves multiple steps. The starting materials typically include 4-chloro-3-methylphenol, pyridine-2-amine, and 3,4,5-trimethoxybenzyl chloride. The synthetic route generally involves the following steps:

    Formation of the Phenoxy Intermediate: 4-chloro-3-methylphenol is reacted with a suitable base to form the phenoxide ion, which is then reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Pyridine-2-amine: The phenoxy intermediate is then coupled with pyridine-2-amine under suitable conditions to form the desired amide linkage.

    Introduction of the Trimethoxyphenyl Group: Finally, the trimethoxyphenyl group is introduced through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the amide linkage, potentially leading to the formation of amines.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE include:

    2-(3-CHLORO-5-TRIFLUOROMETHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.

    2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PROPIONAMIDE:

The uniqueness of 2-(4-CHLORO-3-METHYLPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25ClN2O5

Molecular Weight

456.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H25ClN2O5/c1-16-11-18(8-9-19(16)25)32-15-23(28)27(22-7-5-6-10-26-22)14-17-12-20(29-2)24(31-4)21(13-17)30-3/h5-13H,14-15H2,1-4H3

InChI Key

YEQONWSUKGDSPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3)Cl

Origin of Product

United States

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